molecular formula C7H8ClNO2S B7806966 2-chloro-4-methylbenzene-1-sulfonamide

2-chloro-4-methylbenzene-1-sulfonamide

Cat. No.: B7806966
M. Wt: 205.66 g/mol
InChI Key: WIPQAPMJAANPJT-UHFFFAOYSA-N
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Description

2-chloro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C₇H₈ClNO₂S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and as a precursor for biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-4-methylbenzene-1-sulfonamide can be synthesized through various methods. One common approach involves the sulfonation of 2-chloro-4-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the sulfonation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient heat management and high yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-chloro-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.

Comparison with Similar Compounds

2-chloro-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-chloro-3-methylbenzene-1-sulfonamide
  • 2-chloro-3-methylbenzene-1-sulfonamide

Uniqueness

The unique structural features of this compound, such as the position of the chlorine and methyl groups, confer specific reactivity and biological activity that distinguish it from other similar compounds. These structural differences can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

2-chloro-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQAPMJAANPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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